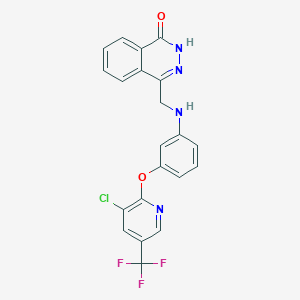

![molecular formula C19H14BrN3O B2663053 1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone CAS No. 304446-43-3](/img/structure/B2663053.png)

1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

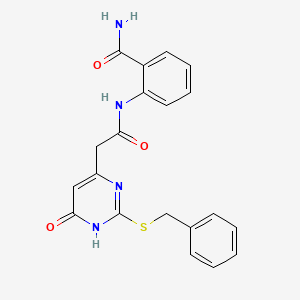

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of pyrazolo[3,4-b]pyridine .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Aplicaciones Científicas De Investigación

Synthesis and Structure Characterization

A study focused on the synthesis and structural characterization of thiazolyl-pyrazoline derivatives bearing the quinoline moiety, highlighting the importance of these compounds in the realm of chemical synthesis and molecular architecture. The study detailed the methods for obtaining these compounds and confirming their structures through various analytical techniques, providing insights into the chemical properties and potential applications of these derivatives in medicinal chemistry and materials science (Yong-Ming Zen, Fei Chen, & Fangming Liu, 2012).

Antimicrobial Agents

Research into new pyrazole derivatives containing the 2-methylquinoline ring system has demonstrated the potential of these compounds as antimicrobial agents. The study synthesized a novel class of compounds and evaluated their in vitro antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. The findings suggest the therapeutic potential of these compounds in combating bacterial infections, underscoring the significance of quinoline and pyrazole derivatives in the development of new antimicrobials (G. Raju, M. Mahesh, G. Manjunath, P. Venkata, & Ramana, 2016).

Catalytic Behavior and Reactivity

Another study investigated the catalytic behavior of iron and cobalt dichloride complexes bearing quinoxaline derivatives, illustrating the application of these compounds in polymerization reactions. The research explored how these complexes could be used to catalyze the reactivity of ethylene, showcasing the utility of quinoline derivatives in industrial processes, particularly in the synthesis of polymers and materials (Wen‐Hua Sun et al., 2007).

Anticancer Research

Furthermore, a study on an anilino-3H-pyrrolo[3,2-f]quinoline derivative highlighted its potent anticancer activities. The compound exhibited antiproliferative effects through mechanisms such as DNA intercalation and inhibition of DNA topoisomerase II, suggesting its potential as a lead compound in cancer therapy (L. D. Via, O. Gia, V. Gasparotto, & M. Ferlin, 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(6-bromo-3-methyl-4-phenylpyrazolo[3,4-b]quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O/c1-11-17-18(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)21-19(17)23(22-11)12(2)24/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMJOSKGJFNLJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(C=C(C=C3)Br)C(=C12)C4=CC=CC=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2662970.png)

![1-ethyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2662971.png)

![1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2662976.png)

![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2662985.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2662986.png)

![8-(2-(3-hydroxypropoxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662990.png)